molecular formula C21H18O2S B12862342 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde

4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde

Cat. No.: B12862342
M. Wt: 334.4 g/mol
InChI Key: SIKLWJOVMOYHML-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde is a biphenyl carbaldehyde derivative featuring two distinct substituents: a benzyloxy group at the 4-position of one phenyl ring and a methylsulfanyl (SCH₃) group at the 4'-position of the other.

Properties

Molecular Formula

C21H18O2S

Molecular Weight

334.4 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-2-phenylmethoxybenzaldehyde

InChI

InChI=1S/C21H18O2S/c1-24-20-10-7-17(8-11-20)18-9-12-21(19(13-18)14-22)23-15-16-5-3-2-4-6-16/h2-14H,15H2,1H3

InChI Key

SIKLWJOVMOYHML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C=O

Origin of Product

United States

Scientific Research Applications

Synthetic Intermediates

The compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for functionalization at multiple sites, making it versatile in creating complex organic compounds. For example, it can undergo reactions such as nucleophilic substitutions and electrophilic additions, which are pivotal in developing pharmaceuticals and agrochemicals.

Table 1: Common Reactions Involving 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde

Reaction TypeDescriptionExample Products
Nucleophilic SubstitutionReaction with nucleophiles at the carbonyl carbonVarious substituted aldehydes
Electrophilic AdditionAddition of electrophiles to the aromatic ringFunctionalized biphenyl derivatives
OxidationConversion to carboxylic acids or alcoholsCarboxylic acid derivatives

Coupling Reactions

The compound can also participate in coupling reactions such as Suzuki or Heck reactions, which are essential for constructing biaryl compounds commonly found in natural products and pharmaceuticals.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has shown that modifications to the methylsulfanyl group can enhance cytotoxicity against various cancer cell lines.

Case Study: Anticancer Efficacy

In a study published in a peer-reviewed journal, derivatives of 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde were synthesized and tested for their ability to inhibit cancer cell proliferation. The results indicated that specific derivatives showed up to 70% inhibition of cell growth in breast cancer cell lines compared to control groups .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it possesses moderate antibacterial properties, making it a candidate for further development into antimicrobial agents.

Activity TypeTest OrganismsInhibition Zone (mm)
AntibacterialE. coli15
AntifungalCandida albicans12
AnticancerBreast cancer cell line70% inhibition

Polymer Chemistry

In materials science, 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde can be utilized as a monomer or additive in polymer synthesis. Its unique structure contributes to the thermal stability and mechanical properties of polymers.

Case Study: Polymer Development

A recent investigation demonstrated the incorporation of this compound into polycarbonate matrices, resulting in enhanced thermal resistance and mechanical strength compared to traditional polycarbonate materials .

Liquid Crystals

The compound's biphenyl structure makes it suitable for liquid crystal applications. Research indicates that it can be used to develop liquid crystal displays (LCDs) with improved response times and color purity.

Chemical Reactions Analysis

Aldol Condensation

The aldehyde group participates in base-catalyzed aldol condensation reactions. For example, under alkaline conditions (e.g., K₂CO₃ in ethanol), it reacts with ketones or other aldehydes to form α,β-unsaturated carbonyl derivatives.
Example Reaction:

Aldehyde+AcetoneK2CO3,EtOHCross-conjugated enone\text{Aldehyde} + \text{Acetone} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{Cross-conjugated enone}

Conditions:

  • Solvent: Ethanol or THF

  • Catalyst: 10–20 mol% base (e.g., K₂CO₃, NaOH)

  • Temperature: 25–60°C
    Yield: ~60–80% depending on substrate.

Nucleophilic Addition Reactions

The aldehyde undergoes nucleophilic additions with Grignard reagents, organozinc compounds, or cyanide ions.
Example Reaction with Grignard Reagent:

Aldehyde+CH3MgBrSecondary Alcohol\text{Aldehyde} + \text{CH}_3\text{MgBr} \rightarrow \text{Secondary Alcohol}

Conditions:

  • Solvent: Dry THF or diethyl ether

  • Temperature: 0°C to room temperature

  • Workup: Acidic quench (e.g., NH₄Cl)
    Yield: 70–85%.

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong oxidizing conditions.
Example Reaction:

AldehydeKMnO4,H2O,ΔCarboxylic Acid\text{Aldehyde} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{O}, \Delta} \text{Carboxylic Acid}

Conditions:

  • Oxidizing agents: KMnO₄, CrO₃, or Jones reagent

  • Solvent: Aqueous acidic or neutral medium

  • Temperature: 50–80°C
    Yield: ~90% (with KMnO₄) .

Reduction Reactions

The aldehyde is reduced to a primary alcohol using hydride donors.
Example Reaction:

AldehydeNaBH4,MeOHPrimary Alcohol\text{Aldehyde} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Primary Alcohol}

Conditions:

  • Reducing agents: NaBH₄, LiAlH₄

  • Solvent: Methanol or ethanol

  • Temperature: 0–25°C
    Yield: 85–95%.

Benzyloxy Group Modifications

The benzyloxy group undergoes hydrogenolysis or acid-catalyzed cleavage.
Hydrogenolysis Reaction:

Benzyloxy GroupH2,Pd/CPhenol\text{Benzyloxy Group} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Phenol}

Conditions:

  • Catalyst: 10% Pd/C

  • Solvent: Ethanol or methanol

  • Pressure: 1–3 atm H₂
    Yield: 75–90%.

Comparative Reactivity with Structural Analogues

The compound’s reactivity differs from analogues due to the combined electronic effects of its substituents.

Reaction Type4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde4'-(Benzyloxy)biphenyl-4-carboxylic acid 3'-(Hydroxymethyl)biphenyl-2-carbaldehyde
Aldol Condensation High (aldehyde reactivity)N/A (carboxylic acid)Moderate (steric hindrance)
Oxidation Forms carboxylic acidStable under mild conditionsOxidizes to dicarboxylic acid
Benzyloxy Cleavage Yes (H₂/Pd)Yes (similar conditions)No hydroxymethyl cleavage

Mechanistic Insights

  • Aldol Condensation: Proceeds via enolate formation at the α-position of the aldehyde, followed by nucleophilic attack on a carbonyl electrophile.

  • Benzyloxy Cleavage: Hydrogenolysis occurs via adsorption of the benzyl group onto the Pd surface, breaking the C–O bond.

Key Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Electronic and Steric Effects

The substituents on biphenyl carbaldehydes significantly alter their electronic and steric profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Electronic Effects Steric Bulk
4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde 4'-OCH₃, 3-CHO Methoxy (electron-donating) Moderate (smaller than benzyl)
4'-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde 4'-OH, 3-CHO Hydroxyl (strong H-bond donor, acidic) Low
3'-(Pyridin-2-yloxy)-[1,1'-biphenyl]-4-carbaldehyde 3'-O-pyridinyl, 4-CHO Pyridinyloxy (polar, π-acidic) High (aromatic ring)
4-(Trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde 4-CF₃, 3-CHO Trifluoromethyl (electron-withdrawing) Moderate
Target Compound 4-OBz, 4'-SCH₃, 3-CHO Benzyloxy (donor), methylsulfanyl (mild donor) High (bulky benzyl group)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The benzyloxy and methylsulfanyl groups in the target compound contrast with electron-withdrawing groups like CF₃ (), which reduce electron density at the aldehyde, affecting nucleophilic addition reactions .
  • Hydrogen Bonding : Hydroxyl-substituted analogs () exhibit stronger intermolecular interactions compared to the benzyloxy group, which lacks H-bonding capability .
Spectroscopic and Crystallographic Data
  • NMR Shifts : The aldehyde proton in the target compound resonates at δ ~10 ppm, similar to other biphenyl carbaldehydes. Methylsulfanyl groups show δ ~2.5 ppm for SCH₃, distinct from methoxy (δ ~3.8 ppm) .
  • Crystallography : SHELX software () reveals that para-substituted derivatives (e.g., 4'-methoxy) pack more symmetrically than meta-substituted analogs, affecting material properties .

Preparation Methods

Biphenyl Core Construction via Suzuki-Miyaura Coupling

The biphenyl framework is commonly constructed by Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between an aryl halide and an arylboronic acid or ester. This method is favored for its mild conditions, high selectivity, and tolerance of various functional groups.

  • Typical conditions : Pd(0) catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), solvent (toluene, ethanol, or mixtures), inert atmosphere (nitrogen or argon), temperature 80–110 °C.
  • The aryl halide and arylboronic acid are chosen to bear the benzyloxy and methylsulfanyl substituents, respectively, or vice versa, depending on availability and reactivity.

Introduction of Benzyloxy Group

The benzyloxy substituent is typically introduced by nucleophilic substitution of a hydroxy group on the biphenyl intermediate with benzyl bromide or benzyl chloride under basic conditions (e.g., K2CO3 in acetone or DMF).

Introduction of Methylsulfanyl Group

The methylsulfanyl group can be introduced by thiolation of a suitable halogenated biphenyl intermediate using methylthiolating agents such as sodium methylthiolate or via palladium-catalyzed coupling with methylthiol equivalents.

Formylation to Introduce the Aldehyde Group

The aldehyde group at the 3-position is introduced by formylation reactions , commonly via:

  • Vilsmeier-Haack reaction : Using POCl3 and DMF to formylate the aromatic ring selectively.
  • Directed ortho-metalation (DoM) followed by quenching with DMF.
  • Alternatively, the aldehyde can be introduced before or after biphenyl coupling depending on the stability of intermediates.

Detailed Preparation Methods and Reaction Conditions

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Suzuki-Miyaura Coupling Aryl bromide (bearing benzyloxy or methylsulfanyl), arylboronic acid, Pd(PPh3)4, K2CO3, toluene/ethanol, N2 atmosphere, 80-110 °C, 6-12 h 75-90% High selectivity for biphenyl formation; inert atmosphere prevents oxidation
2 Benzyloxy Introduction Biphenyl hydroxy intermediate, benzyl bromide, K2CO3, acetone or DMF, reflux, 4-8 h 80-95% Mild base avoids side reactions; benzyloxy group stable under coupling conditions
3 Methylsulfanyl Introduction Halogenated biphenyl intermediate, sodium methylthiolate or Pd-catalyzed thiolation, THF or DMF, 50-80 °C, 4-6 h 70-85% Thiolation requires careful control to avoid overreaction
4 Formylation Vilsmeier-Haack: POCl3, DMF, 0-50 °C, 2-4 h 60-80% Selective formylation at 3-position; reaction monitored by TLC or HPLC

Representative Experimental Procedure

Example: Synthesis of 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde

  • Biphenyl Coupling : 4-Benzyloxyphenylboronic acid (1.0 equiv) and 4-bromo-1-(methylsulfanyl)benzene (1.1 equiv) are dissolved in toluene/ethanol (3:1). Potassium carbonate (2 equiv) and Pd(PPh3)4 (3 mol%) are added under nitrogen. The mixture is heated at 90 °C for 8 hours. After cooling, the mixture is filtered and extracted. The crude biphenyl intermediate is purified by column chromatography.

  • Formylation : The purified biphenyl intermediate is dissolved in dry DMF, cooled to 0 °C, and POCl3 (1.2 equiv) is added dropwise. The reaction is stirred at 0-50 °C for 3 hours. The mixture is poured onto ice, neutralized with sodium acetate, and extracted. The aldehyde product is purified by recrystallization.

Analytical Data and Purity Assessment

  • NMR Spectroscopy : ^1H NMR confirms the presence of aldehyde proton (~10 ppm), aromatic protons, benzyloxy methylene protons (~5.1 ppm), and methylsulfanyl protons (~2.5 ppm).
  • HPLC/LC-MS : Used to confirm purity (>98%) and molecular weight.
  • Melting Point : Consistent with literature values for the pure compound.
  • Yield Optimization : Reaction conditions such as solvent choice, temperature, and catalyst loading are optimized to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Remarks
Biphenyl Formation Arylboronic acid, aryl halide, Pd catalyst, K2CO3 80-110 °C, inert atmosphere, 6-12 h 75-90% Suzuki coupling is the core step
Benzyloxy Group Introduction Benzyl halide, base (K2CO3) Reflux in acetone or DMF, 4-8 h 80-95% Nucleophilic substitution
Methylsulfanyl Group Introduction Sodium methylthiolate or Pd-catalyzed thiolation 50-80 °C, 4-6 h 70-85% Requires careful control
Formylation POCl3, DMF (Vilsmeier-Haack) 0-50 °C, 2-4 h 60-80% Selective aldehyde introduction

Research Findings and Optimization Notes

  • The Suzuki-Miyaura coupling is the most reliable and widely used method for biphenyl synthesis with functional groups intact.
  • The benzyloxy group is stable under coupling and formylation conditions, allowing flexibility in synthetic sequence.
  • The methylsulfanyl group introduction is sensitive to oxidation; inert atmosphere and mild conditions improve yield.
  • Formylation via Vilsmeier-Haack is preferred for regioselective aldehyde introduction at the 3-position.
  • Use of dry solvents and inert atmosphere throughout the synthesis improves reproducibility and purity.
  • Continuous flow reactors and automated systems can be employed for scale-up to improve consistency and yield.

Q & A

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-4'-(methylsulfanyl)[1,1'-biphenyl]-3-carbaldehyde, and how can reaction yields be improved?

Methodological Answer: The compound can be synthesized via condensation reactions between aldehyde precursors and aminophenol derivatives. Key parameters include:

  • Stoichiometric control : A 2:1 molar ratio of aldehyde to amine minimizes side products.
  • Catalyst selection : Titanium isopropoxide (0.5–1.0 eq.) enhances Schiff base formation efficiency.
  • Solvent optimization : Ethanol or acetonitrile at reflux (70–80°C) improves solubility and reaction kinetics . Yields >75% are achievable with strict anhydrous conditions and inert gas purging to prevent oxidation .

Table 1. Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Molar Ratio (Aldehyde:Amine)2:1Reduces oligomers
Catalyst (Ti(OiPr)₄)0.5–1.0 eq.Accelerates imine formation
Temperature70–80°C (reflux)Enhances kinetics
Reaction Time6–8 hoursMaximizes conversion

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • FT-IR : Confirms C=O (1680–1700 cm⁻¹) and C-S (650–700 cm⁻¹) stretches.
  • ¹H/¹³C NMR : Identifies biphenyl protons (δ 7.2–8.1 ppm) and benzyloxy/methylsulfanyl groups.
  • UV-Vis : Monitors π→π* transitions (λmax ~280–320 nm) for electronic structure analysis.
  • XRD : Resolves crystal packing and confirms stereochemistry .

Q. How can thermal stability and decomposition profiles be assessed?

Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen (10°C/min, 25–800°C) reveals decomposition stages:

  • Initial weight loss (150–200°C) : Evaporation of residual solvents.
  • Major decomposition (250–400°C) : Cleavage of benzyloxy and methylsulfanyl groups. Differential scanning calorimetry (DSC) identifies phase transitions and melting points (~180–200°C) .

Advanced Research Questions

Q. How can computational methods predict reactivity in nucleophilic addition reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) calculate:

  • Electrophilicity index (ω) : Predicts susceptibility to nucleophilic attack at the aldehyde group.
  • Frontier molecular orbitals : Identifies reactive sites via HOMO-LUMO gaps. Validation with experimental data (e.g., reaction kinetics with amines or hydrazines) refines computational models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer: Contradictions arise from dynamic effects (e.g., tautomerism) or paramagnetic impurities. Strategies include:

  • Variable-temperature NMR : Detects conformational changes (e.g., hindered rotation of biphenyl groups).
  • Cross-validation : ESR spectroscopy identifies paramagnetic species, while XRD confirms static structures .

Q. How can metal complexation enhance the compound’s application in catalysis or bioactivity?

Methodological Answer: Schiff base ligands derived from the aldehyde form stable complexes with Co(II), Ni(II), Cu(II), and Zn(II). Methodologies:

  • Coordination studies : UV-Vis titration (e.g., d-d transitions at 450–600 nm for Cu(II)).
  • Bioactivity screening : Antioxidant assays (DPPH/ABTS radical scavenging) and antimicrobial tests (MIC against E. coli or S. aureus) .

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Methodological Answer: Suzuki-Miyaura coupling with boronic acids requires:

  • Palladium catalysts : Pd(PPh₃)₄ or Pd(OAc)₂ with ligand (e.g., SPhos).
  • Regioselectivity control : Electron-withdrawing groups (e.g., -CHO) direct coupling to the 4'-position. Monitoring intermediates via LC-MS or in situ IR confirms mechanistic pathways .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 180°C vs. 195°C).

  • Root cause : Polymorphism or solvent inclusion in crystallization.
  • Resolution : Recrystallize from different solvents (e.g., EtOH vs. DCM) and analyze via powder XRD .

Applications in Drug Discovery

  • β-Secretase inhibition : Structural analogs (e.g., biphenyl carbaldehydes) are screened via phenotypic assays.
  • Methodology :
    • In vitro enzyme assays : Fluorescent substrates quantify inhibition (IC₅₀ values).
    • Molecular docking : AutoDock Vina predicts binding to the enzyme’s active site .

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